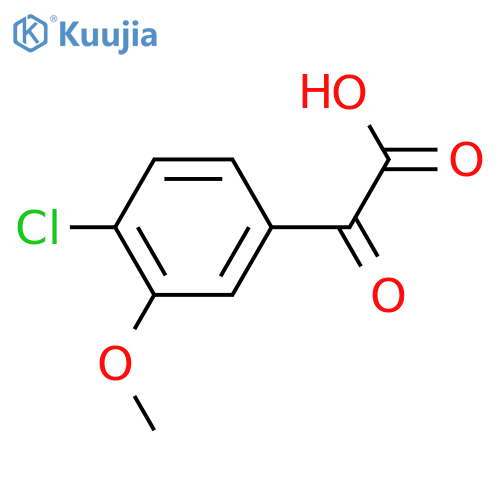Cas no 1935912-58-5 (2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid)

1935912-58-5 structure
商品名:2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
- SCHEMBL21501292
- 1935912-58-5
- EN300-1975136
-
- インチ: 1S/C9H7ClO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: PVGPWKWHWJNSOT-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(=C(C=1)OC)Cl)(=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 214.0032864g/mol
- どういたいしつりょう: 214.0032864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975136-0.25g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1975136-0.5g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1975136-10g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1975136-1.0g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-1975136-0.05g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1975136-5.0g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 5g |
$2650.0 | 2023-05-26 | ||
| Enamine | EN300-1975136-10.0g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 10g |
$3929.0 | 2023-05-26 | ||
| Enamine | EN300-1975136-0.1g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1975136-2.5g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1975136-5g |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid |
1935912-58-5 | 5g |
$2235.0 | 2023-09-16 |
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid 関連文献
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
1935912-58-5 (2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
